3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a pyrazole derivative that exhibits a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Scientific Research Applications
3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid has been extensively studied for its biological activities. It exhibits anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. It also exhibits antitumor activity by inducing apoptosis in cancer cells. Additionally, it has antimicrobial activity against a range of bacteria and fungi.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It also induces apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and physiological effects:
3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid exhibits a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and colitis. It also exhibits antitumor activity in various cancer cell lines. Additionally, it has antimicrobial activity against a range of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid in lab experiments is its well-defined chemical structure and purity. This allows for accurate dosing and reproducibility of results. However, one limitation is that the compound is relatively insoluble in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid. One area of interest is the development of more potent derivatives with improved pharmacokinetic properties. Another area of interest is the investigation of the compound's potential as a therapeutic agent for various inflammatory and neoplastic diseases. Additionally, further studies are needed to elucidate the compound's mechanism of action and to explore its potential for use in combination therapy with other drugs.
properties
IUPAC Name |
5-(4-chlorophenyl)-2-(2,4-difluorophenyl)pyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF2N2O2/c17-10-3-1-9(2-4-10)13-8-15(16(22)23)21(20-13)14-6-5-11(18)7-12(14)19/h1-8H,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYRWKOMLDNYQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=C2)C(=O)O)C3=C(C=C(C=C3)F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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